molecular formula C16H12N6S B256514 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Numéro de catalogue B256514
Poids moléculaire: 320.4 g/mol
Clé InChI: XTLVNGQCTLLMAG-BENRWUELSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, also known as IKK inhibitor VII, is a potent inhibitor of IκB kinase (IKK) that has been used in scientific research for its potential therapeutic applications. IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immune response, cell survival, and cancer development.

Mécanisme D'action

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII acts by selectively inhibiting the activity of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, which is responsible for the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. By blocking 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione activity, 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII prevents the activation of NF-κB and downstream gene expression, leading to the inhibition of cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been shown to have potent anti-inflammatory, anti-cancer, and immunomodulatory effects in various preclinical models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII is its high potency and selectivity for 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, which allows for precise modulation of NF-κB signaling pathway in vitro and in vivo. However, its low solubility and stability in aqueous solution may limit its application in some experimental settings. In addition, the potential off-target effects of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII on other kinases and signaling pathways should be carefully considered and controlled in experimental design and interpretation.

Orientations Futures

There are many potential future directions for the research and development of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII for clinical use, such as improving its solubility, stability, and bioavailability. Another direction is to explore the therapeutic potential of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In addition, the development of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitors with different selectivity profiles and mechanisms of action may provide new insights into the regulation and function of NF-κB signaling pathway.

Méthodes De Synthèse

The synthesis of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII involves the reaction of 3-amino-4-pyridinecarbonitrile, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is purified by recrystallization from ethanol to obtain a white solid with a melting point of 260-262°C.

Applications De Recherche Scientifique

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been widely used in scientific research to investigate the role of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione and NF-κB signaling pathway in various diseases, including cancer, inflammation, and autoimmune disorders. For example, 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by blocking NF-κB activation. It has also been used to study the role of NF-κB in the regulation of inflammation and immune response in various animal models of disease.

Propriétés

Nom du produit

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Formule moléculaire

C16H12N6S

Poids moléculaire

320.4 g/mol

Nom IUPAC

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12N6S/c23-16-21-20-15(11-4-3-7-17-8-11)22(16)19-10-12-9-18-14-6-2-1-5-13(12)14/h1-10,19H,(H,21,23)/b12-10-

Clé InChI

XTLVNGQCTLLMAG-BENRWUELSA-N

SMILES isomérique

C1=CC=C2C(=C1)/C(=C\NN3C(=NNC3=S)C4=CN=CC=C4)/C=N2

SMILES

C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C4=CN=CC=C4)C=N2

SMILES canonique

C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C4=CN=CC=C4)C=N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.